Methyl 5-fluorosulfonyloxy-2-methylbenzoate
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Overview
Description
Methyl 5-fluorosulfonyloxy-2-methylbenzoate is an organic compound with the molecular formula C9H9FO5S. This compound is characterized by the presence of a fluorosulfonyloxy group attached to a methylbenzoate core. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluorosulfonyloxy-2-methylbenzoate typically involves the introduction of a fluorosulfonyloxy group to a methylbenzoate derivative. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is efficient and concise, allowing for the production of sulfonyl fluorides .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorosulfonylation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluorosulfonyloxy-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and overall structure.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Palladium Catalysts: For coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
Methyl 5-fluorosulfonyloxy-2-methylbenzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug discovery and development, particularly for its ability to form stable and bioactive derivatives.
Chemical Biology: It is used in the study of biological systems and the development of chemical probes.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 5-fluorosulfonyloxy-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The fluorosulfonyloxy group can participate in various chemical reactions, altering the structure and function of the target molecules. This can lead to changes in biological activity and the development of new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-2-(fluorosulfonyl)benzoate: Similar in structure but with a chlorine atom instead of a methyl group.
Methyl 2-fluoro-5-formylbenzoate: Contains a formyl group instead of a fluorosulfonyloxy group.
Methyl 5-formyl-2-methoxybenzoate: Contains a methoxy group and a formyl group.
Uniqueness
The presence of the fluorosulfonyloxy group allows for unique interactions and reactions that are not possible with other similar compounds .
Properties
IUPAC Name |
methyl 5-fluorosulfonyloxy-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO5S/c1-6-3-4-7(15-16(10,12)13)5-8(6)9(11)14-2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXULYZYZUSSXGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OS(=O)(=O)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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